molecular formula C12H9NO5 B081608 [(1-Nitro-2-naphthyl)oxy]acetic acid CAS No. 10440-91-2

[(1-Nitro-2-naphthyl)oxy]acetic acid

Cat. No.: B081608
CAS No.: 10440-91-2
M. Wt: 247.2 g/mol
InChI Key: SFCJJDUXVOQJMA-UHFFFAOYSA-N
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Description

[(1-Nitro-2-naphthyl)oxy]acetic Acid (CAS 10440-91-2) is a naphthalene-derived organic compound of interest in chemical research and synthesis. With a molecular formula of C12H9NO5 and a molecular weight of 247.21 g/mol, this compound integrates a nitro-aromatic system with a carboxylic acid functional group via an ether linkage . Its primary research value lies in its role as a versatile chemical building block. The molecule features two key reactive sites: the electron-deficient aromatic ring bearing the nitro group, which is amenable to further electrophilic or nucleophilic substitution reactions, and the acetic acid side chain, which can undergo typical carboxylate reactions such as salt formation or amide coupling . This combination makes it a potential precursor for synthesizing more complex molecules, including dyes, ligands for metal complexes, and various heterocyclic compounds. Researchers may also explore its use in the development of advanced materials. The compound is for research use only and is not intended for diagnostic or therapeutic applications. It is essential to consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-nitronaphthalen-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9NO5/c14-11(15)7-18-10-6-5-8-3-1-2-4-9(8)12(10)13(16)17/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCJJDUXVOQJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908959
Record name [(1-Nitronaphthalen-2-yl)oxy]acetic acid
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Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10440-91-2
Record name 2-[(1-Nitro-2-naphthalenyl)oxy]acetic acid
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Record name ((1-Nitro-2-naphthyl)oxy)acetic acid
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Record name [(1-Nitronaphthalen-2-yl)oxy]acetic acid
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Record name [(1-nitro-2-naphthyl)oxy]acetic acid
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Synthetic Methodologies and Chemo Selective Pathways for 1 Nitro 2 Naphthyl Oxy Acetic Acid

Strategic Approaches to the Naphthalene (B1677914) Core Functionalization

The construction of [(1-Nitro-2-naphthyl)oxy]acetic acid is primarily achieved by first synthesizing the key intermediate, 1-nitro-2-naphthol (B1581586). This precursor, which contains the correctly positioned nitro and hydroxyl groups, is then subjected to an etherification reaction to introduce the acetic acid side chain.

Precursor Synthesis: Focusing on 1-Nitro-2-naphthol and Relevant Intermediates

The direct nitration of 2-naphthol (B1666908) (β-naphthol) is a primary route to 1-nitro-2-naphthol. The hydroxyl group of 2-naphthol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. nbinno.com This electronic influence strongly favors the substitution at the adjacent C1 (alpha) position. nbinno.comstackexchange.com The kinetic preference for attack at the C1 position of the naphthalene ring is due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance structures that maintain the aromaticity of the adjacent benzene (B151609) ring. stackexchange.comyoutube.com

However, direct nitration of the highly activated naphthol ring can be challenging, often leading to side products from over-nitration or oxidation. rushim.ru To control the reaction, various nitrating agents and conditions have been explored. A common method involves the use of nitric acid in the presence of sulfuric acid. docbrown.infonih.gov An alternative approach described in patent literature utilizes tert-butyl nitrite (B80452) in the presence of water and an organic solvent to achieve the nitration of 2-naphthol derivatives at room temperature. google.com

Table 1: Comparison of Nitration Methods for Naphthalene Derivatives

Nitrating Agent/System Substrate Key Features Selectivity Reference
Nitric Acid / Sulfuric Acid Naphthalene Standard industrial method. Good α-selectivity (ratio of 1-nitro to 2-nitro is ~9-29). nih.govresearchgate.net docbrown.infonih.gov
tert-Butyl Nitrite / Water 2-Naphthol Milder conditions (room temp). High regioselectivity for the 1-position. google.com

To circumvent the challenges associated with direct nitration of 2-naphthol, several indirect methods for synthesizing 1-nitro-2-naphthol have been established. These routes often provide higher yields and purity.

One of the most effective and widely cited alternative strategies is the oxidation of 1-nitroso-2-naphthol (B91326). orgsyn.org This method involves two distinct steps:

Nitrosation of 2-naphthol : 2-naphthol is treated with nitrous acid (generated in situ from sodium nitrite and an acid) to produce 1-nitroso-2-naphthol with high regioselectivity. wikipedia.orgprepchem.com The reaction is typically carried out at low temperatures (0-5 °C) to ensure stability. prepchem.comorgsyn.org

Oxidation : The resulting 1-nitroso-2-naphthol is then oxidized to 1-nitro-2-naphthol using an appropriate oxidizing agent, such as nitric acid. orgsyn.org

Another highly efficient route involves the hydrolysis of 1-nitro-2-acetylaminonaphthalene. This procedure, detailed in Organic Syntheses, involves boiling the precursor with aqueous sodium hydroxide (B78521). Subsequent acidification with acetic acid precipitates 1-nitro-2-naphthol in high yields (88-89%). orgsyn.org

Other documented, though less common, synthetic pathways to 1-nitro-2-naphthol include:

The reaction of nitrogen dioxide with β-naphthol. orgsyn.org

The fusion of α-nitronaphthalene with sodium hydroxide. orgsyn.org

Treatment of 1-bromo-2-naphthol (B146047) in acetic acid with nitric acid. orgsyn.org

Hydrolysis of 1-chloro-2-nitronaphthalene. google.com

Etherification Reactions: Formation of the Naphthyloxy Linkage

The formation of the ether linkage in this compound is accomplished via the Williamson ether synthesis. wikipedia.orgyoutube.com This robust and versatile reaction is an SN2 nucleophilic substitution that is widely used for preparing both symmetrical and asymmetrical ethers. wikipedia.orglibretexts.org

The synthesis involves two key components:

The Nucleophile : The sodium or potassium salt of 1-nitro-2-naphthol (a phenoxide), generated by deprotonating the hydroxyl group with a suitable base like sodium hydroxide or sodium hydride. youtube.comkhanacademy.org The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating this deprotonation step.

The Electrophile : An alkyl halide containing the acetic acid moiety, such as chloroacetic acid or bromoacetic acid. scribd.comnih.gov

The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the haloacetic acid and displacing the halide ion, which serves as the leaving group. wikipedia.org This reaction directly forms the carbon-oxygen bond of the ether, linking the acetic acid side chain to the nitronaphthalene core.

Carboxylic Acid Formation: Introducing the Acetic Acid Side Chain

The introduction of the acetic acid side chain is intrinsically linked to the etherification step. The most direct method involves using a haloacetic acid (e.g., chloroacetic acid) in the Williamson ether synthesis, which forms the final carboxylic acid in a single synthetic operation following the initial deprotonation. scribd.comchemicalbook.com

An alternative, two-step approach can also be employed to potentially improve yields and minimize side reactions, such as the hydrolysis of chloroacetic acid under basic conditions. google.com This strategy involves:

Esterification : Reacting the 1-nitro-2-naphthoxide with an ester of a haloacetic acid, for instance, methyl chloroacetate (B1199739) or ethyl bromoacetate. This forms the corresponding ester, methyl [(1-nitro-2-naphthyl)oxy]acetate. google.com

Hydrolysis : The resulting ester is subsequently hydrolyzed under either acidic or basic conditions (saponification) to yield the final carboxylic acid product, this compound. google.com

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms of the key reactions is crucial for optimizing reaction conditions and controlling product selectivity.

Mechanism of Electrophilic Nitration of Naphthol: The nitration of 2-naphthol is a classic electrophilic aromatic substitution. The reaction proceeds through the following steps:

Generation of the Electrophile : In a mixed acid system, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). docbrown.info

Electrophilic Attack : The π-electron system of the activated naphthalene ring attacks the nitronium ion. The attack is directed to the C1 position due to the electronic activation by the C2-hydroxyl group and the superior resonance stabilization of the resulting carbocation intermediate (also known as a Wheland intermediate or σ-complex). youtube.comnih.gov This intermediate is stabilized by resonance structures that preserve the aromaticity of the unsubstituted ring. stackexchange.comyoutube.com

Deprotonation : A base (such as HSO₄⁻ or H₂O) removes a proton from the C1 carbon, restoring the aromaticity of the ring and yielding the final 1-nitro-2-naphthol product. docbrown.info

Mechanism of Williamson Ether Synthesis: The formation of the naphthyloxyacetic acid linkage follows a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.org

Acid-Base Reaction : A strong base removes the acidic proton from the hydroxyl group of 1-nitro-2-naphthol to form a nucleophilic phenoxide anion. khanacademy.org

SN2 Attack : The phenoxide ion executes a backside attack on the α-carbon of the haloacetic acid (or its ester). In a single, concerted step, the nucleophile forms a new C-O bond while simultaneously breaking the C-Halogen bond, causing the displacement of the halide leaving group. wikipedia.org This concerted mechanism results in an inversion of stereochemistry if the α-carbon is a chiral center, though this is not applicable when using haloacetic acids. libretexts.org

Table 2: List of Chemical Compounds

Compound Name Synonym(s) Role in Synthesis
This compound - Target Molecule
1-Nitro-2-naphthol - Key Precursor
2-Naphthol β-Naphthol Starting Material
1-Nitroso-2-naphthol - Intermediate
1-Nitro-2-acetylaminonaphthalene - Precursor
Chloroacetic acid - Reagent
Sodium nitrite - Reagent
Nitric acid - Reagent/Oxidant
Sulfuric acid - Catalyst
Sodium hydroxide Caustic soda Base/Reagent
Methyl chloroacetate - Reagent

Investigation of Reaction Mechanisms for Nitration and Etherification

The synthesis of this compound can be approached through two primary mechanistic pathways: electrophilic aromatic substitution for the nitration step and nucleophilic substitution for the etherification step.

Nitration:

The introduction of a nitro group onto the naphthalene ring is a classic example of electrophilic aromatic substitution. The reaction typically proceeds by generating a nitronium ion (NO₂⁺) from nitric acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com The electrophilic nitronium ion then attacks the electron-rich naphthalene ring. The stability of the intermediate carbocation (arenium ion) dictates the position of substitution. youtube.com

Two main strategies can be employed for the synthesis of this compound via nitration:

Nitration of 2-Naphthoxyacetic Acid: In this approach, 2-naphthoxyacetic acid is first synthesized and then subjected to nitration. The ether and carboxylic acid groups on the side chain influence the regioselectivity of the nitration.

Nitration of 2-Naphthol followed by Etherification: Alternatively, 2-naphthol can be nitrated first to produce 1-nitro-2-naphthol. orgsyn.org This intermediate is then reacted with a haloacetic acid derivative to form the final product.

Etherification (Williamson Ether Synthesis):

The formation of the ether linkage in this compound is typically achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide ion. jk-sci.commasterorganicchemistry.com In the context of synthesizing the target compound, this would involve the reaction of the sodium or potassium salt of 1-nitro-2-naphthol with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid. miracosta.edugoogle.com The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of the haloacetic acid, displacing the halide ion. masterorganicchemistry.com

Stereochemical and Regiochemical Control in Synthesis

Stereochemical Control: The synthesis of this compound does not involve the formation of any new chiral centers from the naphthalene ring or the acetic acid side chain. Therefore, stereochemical control in the traditional sense is not a primary concern for this specific molecule.

Regiochemical Control:

Regiochemical control is a critical aspect of the synthesis, as the positions of the nitro group and the oxyacetic acid substituent on the naphthalene ring must be precise.

During Nitration: The directing effects of the substituents on the naphthalene ring play a crucial role in determining the position of the incoming nitro group.

Nitration of 2-Naphthol: The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group. libretexts.org In the case of 2-naphthol, the most activated positions for electrophilic attack are C1 and C3. Due to steric hindrance at the C3 position, nitration predominantly occurs at the C1 position, leading to the formation of 1-nitro-2-naphthol. stackexchange.com

Nitration of 2-Naphthoxyacetic Acid: The -OCH₂COOH group is also an ortho-, para- directing group. Therefore, nitration of 2-naphthoxyacetic acid would be expected to yield a mixture of isomers, with the nitro group substituting at the C1 and other activated positions of the naphthalene ring. Controlling the reaction conditions, such as temperature and the choice of nitrating agent, is essential to achieve the desired regioselectivity for the 1-nitro isomer.

The following table summarizes the expected major products from the nitration of 2-naphthol and 2-naphthoxyacetic acid:

Starting MaterialNitrating AgentExpected Major Product
2-NaphtholHNO₃ / H₂SO₄1-Nitro-2-naphthol
2-Naphthoxyacetic AcidHNO₃ / H₂SO₄Mixture of isomers, primarily 1-Nitro-2-naphthoxyacetic acid

During Etherification: The Williamson ether synthesis provides excellent regiochemical control. The reaction occurs specifically between the hydroxyl group of the nitronaphthol and the haloacetic acid, ensuring the formation of the desired ether linkage at the C2 position of the naphthalene ring.

Advancements in Sustainable Synthesis Protocols for Naphthalene Derivatives

Traditional methods for the synthesis of naphthalene derivatives, particularly nitration and etherification, often involve harsh reagents, hazardous solvents, and the generation of significant waste. researchgate.net Modern synthetic chemistry is increasingly focused on the development of more sustainable and environmentally friendly protocols. nih.govsci-hub.se

Sustainable Nitration:

Greener approaches to aromatic nitration aim to replace the conventional mixed-acid system (HNO₃/H₂SO₄) with more benign alternatives. nih.govresearchgate.net Key advancements include:

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites and clays, can facilitate nitration with nitric acid alone, reducing the need for corrosive sulfuric acid and simplifying catalyst recovery and reuse. researchgate.net

Alternative Nitrating Agents: Dinitrogen pentoxide (N₂O₅) is an effective and eco-friendly nitrating agent that can be used in less hazardous solvents like liquefied 1,1,1,2-tetrafluoroethane, minimizing acidic waste. nih.gov

Solvent-Free and Mechanochemical Methods: Performing nitration reactions under solvent-free conditions or using mechanochemical methods (ball milling) can significantly reduce solvent waste and energy consumption. dtic.mil

Photochemical Nitration: The use of UV radiation to promote nitration offers a green chemical approach that can proceed under milder conditions. researchgate.net

The following table provides a comparison of traditional and sustainable nitration methods:

FeatureTraditional Nitration (HNO₃/H₂SO₄)Sustainable Nitration Methods
Reagents Highly corrosive and hazardousMilder acids, solid catalysts, N₂O₅
Solvents Often requires organic solventsAqueous media, ionic liquids, solvent-free
Waste Significant acidic wasteReduced waste, recyclable catalysts
Conditions Often harshMilder, energy-efficient

Sustainable Williamson Ether Synthesis:

Efforts to make the Williamson ether synthesis more sustainable focus on alternative solvents, catalysts, and energy sources. researchgate.netacs.org

Aqueous Media: Conducting the reaction in water, often with the aid of surfactants to create micelles, can replace volatile organic solvents. researchgate.net

Phase-Transfer Catalysis: The use of phase-transfer catalysts allows for the reaction of water-insoluble reactants in a biphasic system, reducing the need for large amounts of organic solvents. numberanalytics.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, leading to shorter reaction times and reduced energy consumption. numberanalytics.comchegg.com

Alternative Alkylating Agents: Exploring the use of less toxic and more readily available alkylating agents, such as dialkyl carbonates, can improve the green profile of the synthesis. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Nitro 2 Naphthyl Oxy Acetic Acid

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Conformational Analysis via Vibrational Signatures:An exploration of how IR and Raman spectroscopy could potentially provide information about the conformational preferences of the oxyacetic acid side chain relative to the naphthalene (B1677914) ring was planned.

Unfortunately, the foundational experimental spectra needed to populate these sections with factual and detailed research findings are not available in the public domain. While spectroscopic data for related compounds such as 1-naphthoxyacetic acid and 2-naphthoxyacetic acid exist, the presence of the nitro group at the 1-position of the naphthalene ring in the target compound significantly alters the electronic distribution and, consequently, the spectroscopic signatures. Extrapolating from these related molecules would not provide the scientifically rigorous and accurate analysis required.

Therefore, the generation of the requested article with its specific, data-driven outline cannot be fulfilled at this time. The scientific community has yet to publish the detailed spectroscopic characterization of [(1-Nitro-2-naphthyl)oxy]acetic acid that would be necessary for such an analysis.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and formula of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental composition. The molecular formula of this compound is C12H9NO5. echemi.com This composition gives a calculated exact mass of 247.04807239 u. echemi.com Experimental HRMS analysis would be required to confirm this theoretical mass, providing strong evidence for the compound's molecular formula. However, at the time of this writing, specific experimental HRMS data for this compound has not been reported in publicly accessible literature.

Table 1: Molecular Formula and Mass Data for this compound

ParameterValue
Molecular FormulaC12H9NO5
Calculated Exact Mass247.04807239 u
Molecular Weight247.20 g/mol

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This process provides detailed information about the connectivity of atoms within the molecule.

For this compound, characteristic fragmentation pathways would be expected based on its functional groups. The presence of a carboxylic acid suggests potential losses of H2O (water) and CO2 (carbon dioxide). The nitroaromatic moiety would likely lead to the loss of NO (nitric oxide) and NO2 (nitrogen dioxide). The ether linkage could also be a site of cleavage.

A detailed experimental MS/MS study would be necessary to establish the specific fragmentation pathways and the relative abundance of the resulting daughter ions for this compound. Such an analysis would provide conclusive structural confirmation. As of now, specific experimental MS/MS fragmentation data for this compound is not available in the reviewed scientific literature.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has been reported, detailed crystallographic data, including unit cell parameters and an in-depth analysis of intermolecular interactions and packing arrangements, are not publicly available at this time. Access to the full crystallographic study would be required to provide a comprehensive description of the solid-state molecular architecture.

Crystal Structure Analysis and Unit Cell Parameters

A complete crystal structure analysis would provide the asymmetric unit's composition and the precise coordinates of each atom. From this, the unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) that define the repeating unit of the crystal lattice could be presented.

Elucidation of Intermolecular Interactions and Packing Arrangements

The study of the crystal packing would reveal the nature and geometry of intermolecular forces, such as hydrogen bonds (likely involving the carboxylic acid group), π-π stacking interactions between the naphthalene rings, and other van der Waals forces. These interactions govern the macroscopic properties of the crystalline material. A detailed description of these features is contingent on the availability of the published crystallographic data.

Computational Chemistry and Theoretical Modeling of 1 Nitro 2 Naphthyl Oxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular geometry to provide information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a powerful computational method that balances accuracy and efficiency, making it a standard tool for studying organic molecules. scholarsresearchlibrary.com DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can be employed to optimize the molecular geometry of [(1-Nitro-2-naphthyl)oxy]acetic acid and analyze its electronic properties. rsc.org

Molecular Orbital Analysis involves examining the distribution and energy levels of the molecule's orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals highlights the regions of the molecule most involved in electronic transitions and chemical reactions. For this compound, the HOMO is expected to be localized primarily on the naphthyl ring system and the oxygen atom of the ether linkage, while the LUMO would likely be concentrated on the nitro group and the aromatic ring, which act as electron-withdrawing moieties. rsc.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the nitro and carboxylic acid groups. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack, expected near the hydrogen atoms and the nitro-substituted aromatic carbon. researchgate.net

Interactive Data Table: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p))

PropertyPredicted Value (Hypothetical)Description
HOMO Energy-6.85 eVEnergy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-2.45 eVEnergy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.40 eVEnergy difference between HOMO and LUMO, related to chemical reactivity and kinetic stability. nih.gov
Dipole Moment4.5 DA measure of the overall polarity of the molecule arising from its charge distribution.
Most Negative ESP-0.045 a.u.Location on the MEP map with the highest electron density, likely near the nitro group oxygens.
Most Positive ESP+0.052 a.u.Location on the MEP map with the lowest electron density, likely near the carboxylic acid proton.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one reactant and the LUMO of another. nih.gov The analysis of the HOMO and LUMO distributions in this compound allows for the prediction of its reactive behavior.

The LUMO's localization on the nitro-substituted naphthalene (B1677914) ring suggests that this area is the primary site for nucleophilic attack. The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus susceptible to reactions with nucleophiles. Conversely, the HOMO, distributed across the naphthalene ring and the oxyacetic acid side chain, indicates that electrophilic attack would likely occur at one of the unsubstituted positions on the naphthalene ring or at the ether oxygen, depending on the nature of the electrophile and reaction conditions. The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. rsc.orgnih.gov

Conformational Analysis and Potential Energy Surfaces

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

While quantum methods are highly accurate, they are computationally expensive for exploring the vast conformational space of a flexible molecule. Molecular Mechanics (MM) offers a faster alternative by using classical physics principles (force fields) to calculate the energy of a molecule as a function of its geometry. MM can be used to perform a systematic search of the potential energy surface to identify low-energy conformers of this compound. Key dihedral angles to investigate would be the C-O-C-C linkage between the naphthalene ring and the acetic acid moiety, as well as the rotation of the carboxylic acid group.

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound would provide insights into its dynamic behavior, revealing how the molecule flexes and changes shape at a given temperature. This is crucial for understanding how the molecule might interact with a biological receptor or a solvent.

The surrounding solvent can have a profound impact on the stability and preferred conformation of a molecule. researchgate.net Computational models account for these effects in two primary ways: explicit and implicit solvation.

Explicit Solvation Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box around the solute. This method is computationally intensive but provides a detailed, atomistic view of solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. bohrium.comacs.org This approach is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent on the solute's conformation and stability. acs.org Studies on related nitroaromatic compounds have shown that solvent choice can significantly influence photochemical reactivity and electronic structure, highlighting the importance of including solvation effects in theoretical calculations. rsc.org

For this compound, calculations in a polar solvent like water would be expected to stabilize conformations where the polar carboxylic acid and nitro groups are exposed to the solvent, potentially altering the relative energies of different conformers compared to the gas phase.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which is a valuable tool for interpreting experimental data and confirming molecular structure. Time-dependent DFT (TD-DFT) is a common method for predicting electronic (UV-Vis) spectra, while standard DFT calculations can accurately predict vibrational (IR, Raman) and NMR spectra. researchgate.net

UV-Vis Spectroscopy: The predicted electronic transitions from TD-DFT calculations would likely show strong absorptions in the UV region, characteristic of the π → π* transitions of the naphthalene system. The presence of the nitro group is expected to cause a red-shift (a shift to longer wavelengths) in the absorption maxima compared to the non-nitrated analogue, 2-naphthoxyacetic acid. researchgate.netiu.edu

IR Spectroscopy: Calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific peaks to the vibrations of functional groups. For this molecule, key predicted vibrations would include the asymmetric and symmetric stretching of the NO₂ group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the aromatic C-H and C=C stretching modes. researchgate.net

NMR Spectroscopy: NMR chemical shifts can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. acs.org These calculations would provide theoretical ¹H and ¹³C NMR spectra, helping to assign the signals observed in experimental spectra to specific atoms in the molecule. The electron-withdrawing nitro group would be predicted to cause a downfield shift (higher ppm) for the protons and carbons on the naphthalene ring, particularly those closest to the nitro substituent.

Interactive Data Table: Predicted Spectroscopic Data for this compound

Spectroscopy TypeParameterPredicted Value (Hypothetical)Expected Structural Correlation
UV-Vis (in EtOH)λ_max 1~350 nmπ → π* transition of the nitronaphthalene chromophore.
UV-Vis (in EtOH)λ_max 2~290 nmπ → π* transition of the naphthalene ring system.
IRν (C=O)1715 cm⁻¹Carbonyl stretch of the carboxylic acid group.
IRν_asym (NO₂)1540 cm⁻¹Asymmetric stretching vibration of the nitro group.
IRν_sym (NO₂)1345 cm⁻¹Symmetric stretching vibration of the nitro group.
¹H NMR (in CDCl₃)δ (H on C3)~8.2 ppmAromatic proton adjacent to the nitro group, shifted downfield.
¹³C NMR (in CDCl₃)δ (C1-NO₂)~148 ppmCarbon atom directly bonded to the electron-withdrawing nitro group.
¹³C NMR (in CDCl₃)δ (C=O)~175 ppmCarbonyl carbon of the carboxylic acid.

Reaction Mechanism Modeling and Transition State Analysis in NNOAA Synthesis and Reactivity

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. scielo.brrsc.org By mapping the potential energy surface (PES) of a reaction, researchers can identify the energetic profiles of different pathways, including the structures of reactants, products, intermediates, and, most critically, transition states. github.ionumberanalytics.com

Elucidation of Energetic Pathways for Key Synthetic Steps

A key step in synthesizing NNOAA would likely involve a nucleophilic substitution, such as a Williamson ether synthesis between 1-nitro-2-naphthol (B1581586) and a haloacetic acid derivative. To model this, computational chemists would first locate the geometry of the transition state (TS) for the reaction. A TS is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. github.ionumberanalytics.com It is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms as they traverse the peak of the energy barrier. fiveable.me

Once a TS structure is optimized, an Intrinsic Reaction Coordinate (IRC) calculation is performed. fiveable.me This traces the minimum energy path downhill from the TS, confirming that it correctly connects the reactant and product states. fiveable.me This process maps out the complete energetic pathway, revealing the activation energy (the energy difference between the reactants and the TS), which is the primary determinant of the reaction rate. numberanalytics.com

Computational Insights into Selectivity in Chemical Transformations

Many organic reactions can yield multiple products. Selectivity (chemo-, regio-, or stereo-) refers to the preference for the formation of one product over others. researchgate.net Computational modeling can provide powerful insights into the origins of selectivity by comparing the energetic profiles of competing reaction pathways. rsc.org

For a kinetically controlled reaction, the product distribution is determined by the relative activation energies of the pathways leading to the different products. The pathway with the lowest activation energy will be faster and thus yield the major product. researchgate.net By calculating the transition state energies for all possible outcomes, chemists can predict the selectivity of a reaction. rsc.org For instance, in the case of further functionalization of the NNOAA molecule, such as electrophilic aromatic substitution, calculations could predict whether the incoming group would preferentially add to the nitro-containing ring or the other ring by comparing the energies of the respective transition states. These models can also incorporate the effects of catalysts, solvents, and reaction conditions to understand how they tune and control selectivity. sciencedaily.com

Structure Activity Relationship Sar Studies and Molecular Mechanisms Involving 1 Nitro 2 Naphthyl Oxy Acetic Acid

Exploring the Influence of Substituent Effects on Molecular Interactions

The unique arrangement of functional groups in [(1-Nitro-2-naphthyl)oxy]acetic acid dictates its electronic and steric properties, which in turn govern its interactions with other molecules. A systematic examination of these substituent effects is crucial for predicting its molecular behavior.

The nitro group (-NO₂) is a potent electron-withdrawing group, significantly influencing the electronic distribution within the aromatic system to which it is attached. numberanalytics.comquora.com In the case of this compound, the nitro group at the 1-position of the naphthyl ring exerts a strong -I (inductive) and -R (resonance) effect. This electronic pull deactivates the naphthyl ring towards electrophilic substitution reactions. numberanalytics.com The presence of the nitro group can also facilitate nucleophilic aromatic substitution by stabilizing the negatively charged intermediate. numberanalytics.com

From a steric perspective, the nitro group introduces bulk at the 1-position of the naphthyl ring. This steric hindrance can influence the orientation of the molecule when interacting with biological targets, potentially favoring specific binding conformations. The orientation of the nitro group relative to the plane of the aromatic ring is a critical factor; a perpendicular or near-perpendicular orientation can diminish its resonance effect and alter its interaction profile.

The electronic and steric properties imparted by the nitro group are summarized in the table below.

PropertyEffect of the Nitro GroupImplication for Molecular Interactions
Electronic Strong electron-withdrawing (-I, -R effects)Modulates the reactivity of the naphthyl ring and influences electrostatic interactions with target molecules.
Steric Introduces bulk at the 1-positionCan dictate binding orientation and selectivity by creating steric hindrance.

The naphthyl ring, a bicyclic aromatic system, provides a large, rigid, and hydrophobic scaffold. This structural feature is crucial for establishing non-covalent interactions, such as π-π stacking and hydrophobic interactions, with complementary aromatic residues in biological macromolecules like proteins and nucleic acids. rsc.org The extended π-system of the naphthyl ring allows for favorable electrostatic and van der Waals interactions, which are fundamental to molecular recognition. mdpi.com Naphthalene (B1677914) itself is more reactive than benzene (B151609) in both substitution and addition reactions. msu.edu Electrophilic substitution on naphthalene, such as nitration, typically occurs more rapidly at the 1-position (alpha-position). vedantu.comyoutube.comresearchgate.net

The acetic acid moiety introduces a hydrophilic and ionizable carboxyl group (-COOH). At physiological pH, this group is predominantly deprotonated to form a carboxylate anion (-COO⁻), which can act as a hydrogen bond acceptor and participate in strong electrostatic interactions with positively charged residues (e.g., arginine, lysine) on a target protein. acs.orgmdpi.com This dual nature of the molecule, with a large hydrophobic part and a polar, charged group, is a common feature in many biologically active compounds.

The key contributions of the naphthyl ring and acetic acid moiety to molecular recognition are outlined below.

Molecular FragmentKey InteractionsRole in Molecular Recognition
Naphthyl Ring π-π stacking, hydrophobic interactions, van der Waals forcesProvides a scaffold for binding to aromatic and hydrophobic pockets in target molecules.
Acetic Acid Moiety Hydrogen bonding, electrostatic interactionsActs as a key binding determinant, particularly with charged or polar residues.

Mechanistic Studies of Molecular Recognition and Specific Chemical Binding Events

To gain a deeper understanding of how this compound interacts with specific targets, computational and experimental techniques can be employed. These methods help to elucidate the precise binding modes and the energetic factors that drive these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. researchgate.netdaneshyari.comnih.gov For this compound, docking studies could be performed against a range of potential biological targets to identify plausible binding partners and to understand the key interactions at the atomic level. Such studies on other nitroaromatic compounds have revealed that the nitro group can form stable hydrogen bonds with amino groups of DNA bases like guanine. daneshyari.com

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-target complex over time, providing insights into the flexibility of the ligand and the target, as well as the energetic contributions of different interactions. These simulations can help to refine the binding poses obtained from docking and to calculate binding free energies.

A hypothetical molecular docking workflow for this compound is presented below.

StepDescriptionExpected Outcome
1. Target Selection Identification of a potential biological target (e.g., an enzyme, a receptor).A 3D structure of the target molecule.
2. Ligand Preparation Generation of a 3D conformation of this compound.An energy-minimized structure of the ligand.
3. Docking Simulation Computational placement of the ligand into the active site of the target.A set of predicted binding poses and their corresponding scores.
4. Analysis of Interactions Identification of key non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.).A detailed map of the ligand-target interactions.
5. MD Simulation Simulation of the dynamic behavior of the ligand-target complex.Assessment of the stability of the complex and calculation of binding free energy.

The chemical reactivity of this compound is largely dictated by the electronic properties of the nitro-substituted naphthyl ring. youtube.com The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack. numberanalytics.com Furthermore, the nitro group itself can undergo reduction to form various intermediates such as nitroso, hydroxylamino, and amino derivatives. numberanalytics.com These reduction products can have distinct chemical and biological properties.

The reactivity of the naphthyl ring system is also influenced by the position of the substituents. In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to specific positions on the ring system, influenced by the existing nitro and oxyacetic acid groups. chemicalforums.com The stability of the intermediate carbocations (Wheland intermediates) plays a crucial role in determining the regioselectivity of such reactions. vedantu.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. mdpi.comnih.govresearchgate.net For a series of compounds related to this compound, QSAR models could be developed to predict their activity and to guide the design of new, more potent analogues.

The development of a QSAR model involves several key steps, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors, the development of a mathematical model, and the validation of the model's predictive power. nih.gov For nitroaromatic compounds, important descriptors often include those related to hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants, dipole moment), and steric parameters (e.g., molecular volume, surface area). mdpi.com

The table below outlines the general steps in a QSAR study.

StepDescriptionExamples of Methods/Descriptors
1. Data Collection Assembling a set of compounds with measured biological activity.A series of substituted [(naphthyl)oxy]acetic acid derivatives.
2. Descriptor Calculation Computing numerical representations of the molecular structures.Topological, electronic, steric, and quantum chemical descriptors.
3. Model Development Establishing a mathematical relationship between descriptors and activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM).
4. Model Validation Assessing the robustness and predictive ability of the model.Cross-validation, external test set validation, Y-scrambling.

QSAR studies on nitroaromatic compounds have highlighted the importance of descriptors such as the number of nitro groups, which often contributes positively to toxicity. nih.gov By applying such methodologies to this compound and its analogues, it would be possible to systematically explore the chemical space and to design new compounds with optimized properties.

Development of QSAR Models for Predicting Chemical Reactivity and Selectivity

Currently, there are no published QSAR models specifically developed for this compound. The development of such models would require a dataset of structurally related compounds with experimentally measured reactivity and selectivity data. This data would then be used to correlate structural or physicochemical descriptors (e.g., electronic, steric, and hydrophobic parameters) with the observed chemical properties using statistical methods.

Application of QSAR to Guide the Rational Design of Analogues for Targeted Chemical Transformations

The absence of established QSAR models for this compound precludes any discussion of their application in the rational design of analogues. The goal of such an application would be to use the predictive power of a QSAR model to computationally screen and prioritize new molecular designs with desired reactivity and selectivity profiles before undertaking their synthesis and experimental testing. This approach significantly streamlines the discovery and optimization of new chemical entities.

Potential Research Applications and Future Directions for 1 Nitro 2 Naphthyl Oxy Acetic Acid in Chemical Science

Application as a Strategic Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups on the rigid naphthalene (B1677914) scaffold makes [(1-Nitro-2-naphthyl)oxy]acetic acid a valuable precursor in synthetic organic chemistry. Its utility is most prominently demonstrated in the synthesis of novel heterocyclic systems.

Enabling Synthesis of Novel Naphthalene-Based Heterocycles

Current research prominently highlights the role of this compound as a key starting material for the synthesis of Naphtho[1,2-e] rasayanjournal.co.inacs.orgoxazin-3-ones. This transformation is achieved through a reductive cyclization process, where the nitro group and the adjacent acetic acid side chain interact to form the new heterocyclic ring. This method provides a direct and efficient route to a class of compounds that are otherwise challenging to synthesize.

The resulting naphthoxazinone scaffold is of considerable interest due to its presence in various biologically active molecules and its utility as an intermediate for more complex chemical structures. For instance, naphthalene-condensed 1,3-oxazin-3-ones have been reported to possess antibacterial properties and have been used as precursors in the preparation of phosphinic ligands for asymmetric catalysis. researchgate.net

Role in Multicomponent Reactions and Cascade Processes

While direct examples of this compound in multicomponent reactions (MCRs) are not yet extensively documented, its structure is inherently suited for such applications. The presence of both a carboxylic acid and a nitro group offers two distinct points of reactivity that could be exploited in MCRs. The carboxylic acid can participate in reactions such as Ugi or Passerini reactions, while the nitro group can be reduced in situ to an amine, which can then engage in subsequent transformations within a single pot.

Future research could focus on developing novel MCRs where this compound serves as a key building block. Such strategies would enable the rapid assembly of complex molecular architectures, incorporating the naphthalene moiety in a highly atom-economical fashion. The development of cascade reactions, initiated by the reduction of the nitro group followed by cyclization and further functionalization, also represents a promising avenue for exploration.

Contributions to Materials Science Research

The aromatic and functional nature of this compound and its derivatives suggests significant potential for applications in materials science, an area that is currently underexplored.

Incorporation into Functional Organic Materials and Composites

Naphthalene derivatives are widely utilized in materials science for the development of organic electronic materials, dyes, and fluorescent probes, owing to their conjugated π-systems which impart desirable optical and electronic properties. rasayanjournal.co.in this compound could serve as a monomer or a functional additive in the creation of novel polymers and composites. The carboxylic acid group provides a convenient handle for polymerization or for grafting onto other material surfaces.

Furthermore, the heterocycles derived from this compound, such as naphthoxazines, are being investigated for advanced applications. Recent studies have explored the use of poly-naphthoxazines in organic thermoelectric (OTE) devices, demonstrating their potential in energy conversion applications. nih.gov This suggests that this compound is a gateway to materials with interesting thermoelectric properties. Naphthalene-based polymers have also been synthesized and used as catalytic supports, indicating another potential application pathway. rsc.org

Development of Optoelectronic or Sensor Components

The naphthalene core is a well-known fluorophore. By modifying the substituents on this core, its photophysical properties can be tuned for specific applications. The introduction of the nitro group, an electron-withdrawing group, and the carboxylic acid, which can be further functionalized, allows for the modulation of the electronic structure of the naphthalene system.

This opens up possibilities for designing novel fluorescent probes and sensors. For example, polymers containing naphthalene units have been shown to be effective in the nanomolar sensing of nitroaromatic compounds in water through fluorescence quenching. youtube.com It is conceivable that materials derived from this compound could be developed for similar sensing applications, potentially for detecting specific analytes through interactions with the carboxylic acid group or the aromatic system. Moreover, the introduction of naphthalene is a known strategy for developing organic solid-state laser dyes with enhanced stability and low emission thresholds.

Future Directions in Fundamental Organic Chemistry and Mechanistic Exploration

Beyond its direct applications, this compound presents numerous opportunities for fundamental research in organic chemistry. The interplay between the ortho-positioned nitro and oxy-acetic acid groups can be explored to understand neighboring group participation effects and to develop novel synthetic methodologies.

Detailed mechanistic studies of the reductive cyclization to form naphthoxazinones could provide insights into controlling the reaction pathways and potentially accessing other related heterocyclic systems. The reactivity of the naphthalene core itself in electrophilic aromatic substitution reactions, as influenced by the existing substituents, warrants further investigation. This could lead to a deeper understanding of regioselectivity in functionalizing complex naphthalene derivatives.

Furthermore, the compound can serve as a platform for generating a library of novel naphthalene derivatives. The carboxylic acid can be converted to a wide range of functional groups (esters, amides, etc.), while the nitro group can be reduced to an amine and then further derivatized. This would provide a diverse set of molecules for screening in various applications, from medicinal chemistry to materials science, truly unlocking the potential of this versatile building block.

Use as a Chemical Probe for Studying Reaction Mechanisms and Intermediates

The structure of this compound, featuring a nitro-substituted naphthalene ring linked to an acetic acid moiety via an ether bond, suggests its potential utility as a chemical probe. The nitro group, being a strong electron-withdrawing group, can significantly influence the electron density of the naphthalene system. This property could be exploited to study reaction mechanisms where electron density plays a crucial role.

For instance, the naphthalene ring system is known to undergo various electrophilic and nucleophilic substitution reactions. The presence and position of the nitro group would deactivate the ring towards electrophilic attack and activate it towards nucleophilic aromatic substitution. By monitoring the reaction rates and regioselectivity of reactions involving this compound compared to unsubstituted naphthyloxyacetic acid, researchers could gain valuable insights into the electronic effects governing these transformations.

Furthermore, the carboxylic acid group provides a handle for attaching this molecule to other species of interest, such as polymers or biomolecules. The nitro group also possesses spectroscopic properties that could be utilized. For example, changes in the electronic environment around the nitro group can often be detected by spectroscopic techniques such as UV-Vis or NMR spectroscopy, potentially allowing for the real-time monitoring of reaction progress or the detection of transient intermediates.

Table 1: Potential Applications as a Chemical Probe

Application Area Potential Use of this compound
Mechanistic Studies Investigating electronic effects in electrophilic and nucleophilic aromatic substitution reactions.
Intermediate Trapping The reactive nature of the nitroaromatic system might allow for the trapping of short-lived reaction intermediates.

Exploration of Novel Reactivity and Unconventional Transformations

The unique combination of functional groups in this compound opens the door to exploring novel and unconventional chemical transformations. The reduction of the nitro group is a well-established transformation that can lead to the corresponding amine. The resulting amino-naphthyloxyacetic acid could serve as a precursor for the synthesis of a variety of heterocyclic compounds through intramolecular cyclization reactions involving the carboxylic acid group.

Moreover, the juxtaposition of the nitro group and the ether linkage could lead to interesting intramolecular rearrangements or fragmentation reactions under specific conditions, such as photochemical or thermal activation. The study of such reactions could uncover new synthetic methodologies. The presence of the carboxylic acid also allows for derivatization, leading to esters, amides, and other acid derivatives, each with its own potential for unique reactivity.

Table 2: Potential Novel Reactions and Transformations

Reaction Type Potential Outcome
Reduction of Nitro Group Synthesis of amino-naphthyloxyacetic acid, a precursor to novel heterocycles.
Intramolecular Cyclization Formation of lactams or other heterocyclic structures.
Photochemical/Thermal Reactions Exploration of novel rearrangements and fragmentation pathways.

Emerging Areas of Research and Interdisciplinary Opportunities in Chemical Biology and Green Chemistry

While no direct applications of this compound in chemical biology or green chemistry have been reported, its structure suggests several intriguing possibilities.

In chemical biology , the naphthalene scaffold is a common feature in many biologically active molecules. The nitroaromatic moiety is also a known pharmacophore and can act as a bioreductive prodrug, where the nitro group is reduced by specific enzymes in hypoxic environments (low oxygen), such as those found in solid tumors. This could form the basis for designing targeted cancer therapies. The carboxylic acid group would allow for conjugation to targeting ligands or cell-penetrating peptides to enhance specificity.

In the realm of green chemistry , the synthesis of this compound itself could be optimized to follow green chemistry principles. For example, exploring solvent-free reaction conditions or the use of recyclable catalysts for its synthesis would be a worthwhile endeavor. Furthermore, its potential as a building block for the synthesis of functional materials, such as polymers or dyes, could be investigated with a focus on creating sustainable materials. Its degradation pathways in the environment would also be an important area of study to ensure its environmental benignity.

Table 3: Potential Interdisciplinary Research Opportunities

Field Potential Application/Research Direction
Chemical Biology Development of bioreductive prodrugs for targeted therapies.
Synthesis of fluorescent probes for biological imaging.
Green Chemistry Optimization of its synthesis using green chemical principles.
Use as a monomer for the synthesis of sustainable functional polymers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(1-Nitro-2-naphthyl)oxy]acetic acid, and how can reaction efficiency be optimized?

  • Methodology :

  • Nucleophilic substitution : React 1-nitro-2-naphthol with chloroacetic acid in alkaline conditions (e.g., NaOH/KOH). Monitor pH to avoid nitro group reduction .
  • Esterification : Use 1-nitro-2-naphthol with bromoacetic acid in dimethylformamide (DMF) under reflux, followed by acid hydrolysis to yield the acetic acid derivative. Purity via recrystallization (ethanol/water) .
  • Optimization : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize molar ratios (1:1.2 for naphthol:haloacetic acid) to minimize byproducts .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopy : Confirm nitro and carboxylic acid groups via FT-IR (stretching at ~1520 cm⁻¹ for NO₂ and ~1700 cm⁻¹ for COOH). Use ¹H/¹³C NMR to validate aromatic protons and acetic acid side-chain integration .
  • Chromatography : Employ GC-MS or HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with ≥97% purity thresholds. Compare retention times to commercial naphthyl acetic acid standards .
  • Elemental analysis : Verify C, H, N, O composition matches theoretical values (e.g., C₁₂H₉NO₅) .

Advanced Research Questions

Q. How to design experiments assessing the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • pH stability : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C/37°C. Quantify degradation via UV-Vis (λ = 260–300 nm for nitroaromatics) over 24–72 hours. Use kinetic modeling (first-order decay) to calculate half-lives .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Correlate with Arrhenius plots for activation energy .
  • Light sensitivity : Expose to UV (254 nm) and monitor nitro group reduction by tracking absorbance shifts or nitro-to-amine conversion via LC-MS .

Q. What experimental strategies can elucidate the compound’s interaction with esterase enzymes or biological targets?

  • Methodology :

  • Enzyme assays : Use α-naphthyl acetate esterase staining protocols (e.g., lymphocyte enzyme assays). Incubate with the compound and measure inhibition via colorimetric detection of hydrolyzed naphthol derivatives .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and esterases. Compare to 1-naphthyl acetate controls to assess nitro group effects .
  • Molecular docking : Model interactions using esterase crystal structures (e.g., PDB entries) to predict binding sites disrupted by the nitro group .

Q. How can researchers resolve contradictions in reported bioactivity data for nitro-naphthyl acetic acid derivatives?

  • Methodology :

  • Meta-analysis : Systematically compare studies for variables like cell lines (e.g., human vs. rodent), concentrations (µM vs. mM), and assay endpoints (IC₅₀ vs. EC₅₀). Use statistical tools (e.g., ANOVA) to identify confounding factors .
  • Dose-response validation : Replicate conflicting studies under standardized conditions (e.g., pH 7.4, 37°C) with internal controls (e.g., 2-naphthoxyacetic acid). Validate via orthogonal assays (e.g., fluorescence-based vs. turbidimetric) .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain divergent results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.